N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide - 1286704-72-0

N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide

Catalog Number: EVT-2965587
CAS Number: 1286704-72-0
Molecular Formula: C18H18N4OS
Molecular Weight: 338.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

  • Compound Description: This compound is a pyrazolone-thiadiazole hybrid molecule investigated for its potential as a 5-lipoxygenase (5-LOX) inhibitor. []
  • Relevance: While this compound shares the 1,3,4-thiadiazole core with N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, it incorporates a distinct pyrazolone moiety and a tetrahydrobenzothiophene substituent. This comparison highlights how modifications to the core thiadiazole structure can lead to diverse pharmacological properties. []

N-[4-Acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide Derivatives

  • Compound Description: This series explores structural diversity by incorporating a triazole ring fused to the thiadiazole core. []

N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl)-amino)acetamide Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity. Notably, compound D-III exhibited the highest percentage of protection (80%) against PTZ-induced convulsions at a dose of 20 mg/kg. []
  • Relevance: Similar to N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, this series also features a thiadiazole ring substituted with a nitrogen-containing heterocycle (triazole) at the 2-position. This structural similarity suggests potential shared pharmacological properties or mechanisms of action. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This is a pyrazoline-thiadiazole hybrid synthesized using a cost-effective approach and studied for its anticancer properties in vitro using the NCI DTP protocol. []
  • Relevance: While sharing the 1,3,4-thiadiazole core with the target compound, this molecule incorporates a pyrazoline ring and a dichloroacetic acid moiety. It underscores the diversity of structures achievable through modifications to the thiadiazole core, potentially leading to distinct pharmacological activities. []

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

  • Compound Description: This series investigates the potential of 1,3,4-thiadiazole derivatives as apoptosis inducers in cancer cells. Notably, compounds 4b (3-Cl substituted) and 4c (4-Cl substituted) demonstrated the most potent caspase activation in the MCF7 cancer cell line. []
  • Relevance: This series shares a core structure with N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, with both possessing a phenyl-substituted acetamide group at the 2-position of the thiadiazole ring. [] This structural similarity, despite the differences in substituents on the phenyl ring and at the 5-position of the thiadiazole, suggests a potential link in their mechanisms of action and biological activity.

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives

  • Compound Description: This group of compounds, featuring a benzylthio group at the 5-position of the thiadiazole ring, were synthesized and evaluated for their anticancer activity. Among the synthesized derivatives, compound 3g, with a meta-methoxy substituent on the phenyl ring, exhibited the highest potency against the MDA breast cancer cell line. []
  • Relevance: The presence of the 1,3,4-thiadiazole ring and the acetamide group linked to a phenyl ring in these derivatives directly mirrors the core structure of N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide. []

2-(4-Bromo­phenoxy)-N-[5-(E)-styryl-1,3,4-thia­diazol-2-yl]acet­amide

  • Compound Description: This compound exhibits a near-planar conformation of its three rings (thiadiazole, phenyl, and bromo-phenoxy) and forms a ribbon-like structure in its crystal form due to intermolecular hydrogen bonding. []
  • Relevance: This particular compound highlights the impact of different substituents at the 2-position of the 1,3,4-thiadiazole ring compared to N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide. []

N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine and 5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

  • Compound Description: These two compounds, characterized by X-ray crystallography, feature different substituents on the 1,3,4-thiadiazole ring. Both compounds exhibit intermolecular hydrogen bonding in their crystal structures, forming centrosymmetric dimers. []
  • Relevance: The presence of a simple amine substituent at the 2-position of the thiadiazole ring in these compounds contrasts with the acetamide substituent in N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, highlighting the variability in this position. []

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide Derivatives

  • Compound Description: This series of compounds was developed as potential multi-target drugs for Alzheimer's disease, with activity against both cholinesterase (ChE) and monoamine oxidase (MAO) enzymes. Notably, compounds 4a, 4b, and 3a exhibited significant dual inhibitory activity against both AChE and hMAO-B. []

Naphthyl bearing 1,3,4-thiadiazoleacetamides

  • Compound Description: These compounds were designed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), targeting the parasitic folate pathway for antimalarial activity. Compounds T5 and T6 exhibited potent activity against the PfNF54 strain, while T8 was most effective against the PfW2 strain. []
  • Relevance: These compounds share the 1,3,4-thiadiazole core and an acetamide group at the 2-position with N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, further supporting the versatility of this scaffold for developing compounds with diverse biological activities. []

2-(9H-carbazol-9-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives

  • Compound Description: This series was synthesized and tested for antifungal activity. Notably, compounds 3h and 3o showed higher inhibitory activity against P. sasakii than commercial fungicides hymexazol and carbendazim. []
  • Relevance: These compounds highlight the potential for incorporating a carbazole moiety onto the thiadiazole-acetamide scaffold, which is absent in N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide. This difference in structure contributes to their specific antifungal activity. []

N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro- 1,3,4-selenadiazoline-2-yl)acetamide Derivatives

  • Compound Description: This research focused on synthesizing two series of thiadiazole and selenadiazole derivatives. These compounds were assessed for their antioxidant, antimicrobial, and toxic properties. []
  • Relevance: The thiadiazole series bears structural resemblance to N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, sharing the 1,3,4-thiadiazole ring and the acetamide group at the 2-position. This emphasizes the potential for modification at the 5-position to influence biological activity. []

N-(2,2,2-trichloro-1-((5-aryl-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides and N-(2,2,2-trichloro-1-((5-(arylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides

  • Compound Description: This research explores these two series of compounds as potential dihydrofolate reductase (DHFR) inhibitors. The study revealed that incorporating an NH group between the 1,3,4-thiadiazole and aromatic rings enhanced binding to DHFR. []
  • Relevance: Both series share the 1,3,4-thiadiazole core and an amino group at the 2-position. In contrast, N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide features an acetamide group and a distinct substituent at this position, demonstrating the impact of these structural variations on biological activity. []

N-(4-(4'-chlorophenyl)thiazol-2-yl)-2-((5-(4'-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)acetamide-Based Mono Azo Disperse Dyes

  • Compound Description: This series involves the synthesis of mono azo disperse dyes incorporating the N-(4-(4'-chlorophenyl)thiazol-2-yl)-2-((5-(4'-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)acetamide structure. These dyes demonstrated excellent fastness properties on polyester fabric when applied using the High Temperature High Pressure (HTHP) method. []
  • Relevance: These dyes share the 1,3,4-thiadiazole ring and the aminoacetamide group at the 2-position with N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, highlighting the versatility of this core for various applications beyond medicinal chemistry. []
  • Compound Description: These compounds, incorporating a thiazolidinone ring, were synthesized and evaluated for their in vitro antitrypanosomal activity against Trypanosoma brucei gambiense. Notably, compounds with an S-allyl group at the 5-position of the thiadiazole ring displayed the most potent activity. []
  • Relevance: These compounds, although structurally distinct from N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, emphasize the continued interest in exploring the biological activity of 1,3,4-thiadiazole-containing compounds, particularly against parasitic diseases. []

2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide (5a-5e) and N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide (5f-5i)

  • Compound Description: These compounds were designed as potential Collapsin Response Mediator Protein 1 (CRMP1) inhibitors for treating small lung cancer. In vitro studies on the NCI-H2066 cell line using the telomeric repeat amplification protocol (TRAP) assay revealed that p-nitro substituted derivative (5a) and p-chloro substituted (5f) exhibited the highest activity. []
  • Relevance: Although these compounds incorporate a 1,3,4-oxadiazole ring instead of the 1,3,4-thiadiazole found in N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, they share a similar arrangement of the acetamide and phenylamino groups. This structural similarity, despite the difference in the heterocyclic core, underscores the potential for exploring analogous thiadiazole derivatives for CRMP1 inhibitory activity. []
  • Compound Description: This research involved synthesizing a series of 1,3,4-thiadiazole derivatives. Compound 3b, a 3-acetyl-2-aryl-5-methylthio-2,3-dihydro-1,3,4-thiadiazole derivative, displayed significant antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, surpassing the potency of ciprofloxacin. []
  • Relevance: The N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl) acetamide derivatives within this series share the 1,3,4-thiadiazole ring and the acetamide group with N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide. This emphasizes the significance of the aryl substituent at the 5-position in influencing biological activity. []

N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamide Derivatives

  • Compound Description: This research focused on the synthesis of 2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamides (3a-f) as potential local anesthetic agents. The study utilized a rat sciatic nerve model to evaluate the compounds' efficacy in blocking nerve conduction. []

N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-methylpiperazin-1-yl)acetamide (6b) and N-【5-{[4-(trifluoromethoxy)benzyl]thio}-1,3,4-thiadiazol-2-yl】-2-(4-methylpiperazin-1-yl)acetamide (6e)

  • Compound Description: These compounds, featuring a substituted benzylthio group at the 5-position and a piperazine ring at the 2-position of the thiadiazole, showed notable inhibitory activity against Xanthomonas campestris pv. oryzae. []
  • Relevance: The presence of a substituted benzylthio group at the 5-position, while structurally distinct from the phenylamino substituent in N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, highlights the possibility of exploring diverse substituents at this position for modulating biological activity. []

N-(substituted phenyl)-2-[(5-substituted)-1,3,4-thiazol-2-yl)]acetamide

  • Compound Description: This series explored the synthesis of N-(substituted phenyl)-2-[(5-substituted)-1,3,4-thiazol-2-yl)]acetamide derivatives (IVa-l). Biological evaluation revealed that compounds IVc, IVf, IVg, IVj, and IVl exhibited potent antibacterial activity. In contrast, compounds IVc and IVj displayed moderate antifungal activity. []
  • Relevance: These compounds are structurally analogous to N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, sharing the 1,3,4-thiadiazole core and the acetamide moiety linked to a phenyl ring at the 2-position. []

2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles

  • Compound Description: This research involved synthesizing and evaluating a series of 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles for their anti-inflammatory and analgesic activities. []
  • Compound Description: This study explored the synthesis and biological evaluation of benzothiazole derivatives containing a 1,3,4-thiadiazole moiety. Notably, compound 5k exhibited potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), while compound 5a displayed significant activity against Ralstonia solanacearum (Rs). []
  • Relevance: Although these compounds differ significantly from N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide in their overall structure, they highlight the importance of the 1,3,4-thiadiazole motif in medicinal chemistry and its potential for developing new antibacterial agents. []
  • Compound Description: This research explored the synthesis and anticancer activities of novel thiazole and thiadiazole derivatives. Compounds 2a, 2b, 2f, and 2i, based on the 4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazole scaffold, demonstrated significant anticancer activity against three cancer cell lines (Hela, MCF-7, and HT-29). Similarly, compounds 3b and 3d, N-(4-acetyl-5-aryl)4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(5-(4-(substituted phenyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, respectively, also exhibited significant anticancer activity. []
  • Relevance: These findings highlight the potential of both thiazole and thiadiazole derivatives as potential anticancer agents. The N-(4-acetyl-5-aryl)4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides are structurally similar to N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, differing primarily in the substituent at the 5-position of the thiadiazole ring. []

2-Substituted-5-(5-nitro-furan-2-yl)-1,3,4-thiadiazoles

  • Compound Description: This study focused on synthesizing and evaluating 2-Substituted-5-(5-nitro-furan-2-yl)-1,3,4-thiadiazoles for their anti-Helicobacter pylori activity. Molecular docking studies provided insights into their potential interactions with the H. pylori urease enzyme. In vitro assays revealed that 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide exhibited the most potent activity against clinical isolates of H. pylori. []
  • Relevance: While these compounds incorporate a nitrofuran moiety, they share the 1,3,4-thiadiazole core with N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, highlighting the adaptability of the thiadiazole scaffold for developing antibacterial agents. []

2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k)

  • Compound Description: This study focuses on synthesizing and characterizing novel imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds were evaluated for their antibacterial, antifungal, anthelmintic, anti-inflammatory, and analgesic activities. []
  • Relevance: While these compounds share the 1,3,4-thiadiazole core and an acetamide group, they differ from N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide by the presence of an imidazothiadiazole system. This modification significantly alters the electronic and steric properties of the molecule and likely contributes to the observed biological activities. []

N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl)-2-(5-substitutedphenyl)-3-(phenylamino)-4,5-dihydropyrazol-1-yl) acetamide Derivatives

  • Compound Description: This research focuses on synthesizing and evaluating a series of thiadiazole analogs with potential antimicrobial and anti-inflammatory activities. Molecular docking studies provided insights into their potential interactions with various bacterial and fungal targets, as well as with cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. []
  • Relevance: These compounds, while structurally more complex, share the 1,3,4-thiadiazole ring and the acetamide group with N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide. The presence of additional heterocyclic rings and substituents in these analogs is likely responsible for their distinct biological activities. []

N-[3'-acetyl-10-methyl-8-oxo-6-phenyl-3'H,8H-dispiro[cyclohexane-1,2’-pyrano[3,2-g]chromene-4,2'-[1,3,4]thiadiazol]-5'-yl]acetamide and N-[3'-acetyl-10-methyl-8-oxo-6-phenyl-3'H,8H-dispiro[cyclopentane-1,2’-pyrano[3,2-g]chromene-4,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

  • Compound Description: These compounds, characterized by their unique spirocyclic structures incorporating both a pyrano[3,2-g]chromene system and a 1,3,4-thiadiazole ring, were synthesized through a multi-step process. []
  • Relevance: While structurally distinct from N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide due to their complex spirocyclic frameworks, these compounds highlight the potential of incorporating a 1,3,4-thiadiazole ring into larger, more complex molecular architectures. []
  • Compound Description: JHU29 is a potent glutaminase (GLS) inhibitor. To improve its solubility and enable systemic administration, a dendrimer conjugate, D-JHU29, was developed. D-JHU29 effectively reduced glutamate release in a mouse model of Rett syndrome, demonstrating its potential as a therapeutic agent for CNS disorders. []
  • Relevance: Both JHU29 and D-JHU29 highlight the potential of 1,3,4-thiadiazole derivatives in targeting specific enzymes and emphasize the importance of optimizing their physicochemical properties for therapeutic applications. []
  • Compound Description: These two compounds emerged as selective antagonists of the NR1/NR2A subtype of N-methyl-d-aspartate receptors (NMDARs), identified through a high-throughput screening campaign. This selectivity makes them potentially useful tools for studying the role of NR2A-containing NMDARs in physiological and pathological conditions. []

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds

  • Compound Description: This research focuses on synthesizing and characterizing N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds (4 and 5). These compounds were then evaluated for their anticancer activities against four cancer cell lines. Molecular modeling studies were conducted to provide insights into their potential binding modes with dihydrofolate reductase (DHFR). []

31. ‘N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide’ derivatives* Compound Description: This study focuses on synthesizing and evaluating a series of acetazolamide analog compounds for their inhibitory activity against carbonic anhydrase (CA). Molecular docking and dynamic studies were employed to investigate their interactions with the aromatase enzyme. Notably, compounds 4c, 4d, 4e, 4g, 4h, 4i, and 4j exhibited potent CA inhibitory activity. [] * Relevance: These compounds share the core structure of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, which is the basic scaffold of the drug acetazolamide. The variations in the mercaptan substituents at the methylene group adjacent to the carbonyl group likely contribute to the observed differences in CA inhibitory activity. []

Properties

CAS Number

1286704-72-0

Product Name

N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide

IUPAC Name

2-(5-anilino-1,3,4-thiadiazol-2-yl)-N-[(4-methylphenyl)methyl]acetamide

Molecular Formula

C18H18N4OS

Molecular Weight

338.43

InChI

InChI=1S/C18H18N4OS/c1-13-7-9-14(10-8-13)12-19-16(23)11-17-21-22-18(24-17)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,23)(H,20,22)

InChI Key

YZACUVOFPITTKC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC3=CC=CC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.